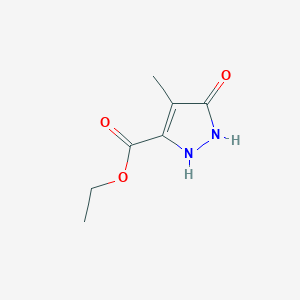

Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-methyl-5-oxo-1,2-dihydropyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-12-7(11)5-4(2)6(10)9-8-5/h3H2,1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYUEVONCXSOKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)NN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514956 | |

| Record name | Ethyl 4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60178-92-9 | |

| Record name | Ethyl 4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-hydroxy-4-methylpyrazole-3-carboxylate is a substituted pyrazole derivative of significant interest in medicinal chemistry and materials science due to the versatile reactivity of its heterocyclic core and its potential for tautomeric isomerism. While this specific compound is not extensively documented in publicly available literature, this guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and its expected reactivity. The information herein is extrapolated from established principles of pyrazole chemistry and data from closely related analogues, offering a robust framework for researchers investigating this molecule.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The unique electronic and steric features of the pyrazole ring, coupled with the potential for diverse functionalization, make it an attractive template for the design of novel therapeutic agents. This compound combines several key functionalities—a reactive ester, a methyl group influencing steric and electronic properties, and a hydroxyl group that introduces the critical element of tautomerism—making it a promising, albeit under-explored, building block for chemical synthesis.

Proposed Synthesis of this compound

The most established and logical route to N-unsubstituted pyrazoles is the condensation of a 1,3-dicarbonyl compound with hydrazine. For the target molecule, the logical precursors are diethyl 2-methyl-3-oxosuccinate (also known as diethyl oxalpropionate) and hydrazine hydrate . This reaction is a classic example of heterocycle formation and is expected to proceed with high efficiency.

Experimental Protocol: A Validated Approach

The following protocol is adapted from established procedures for the synthesis of similar pyrazole carboxylates, such as the synthesis of ethyl 3-methyl-1H-pyrazole-5-carboxylate from ethyl 2,4-dioxovalerate[1].

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 2-methyl-3-oxosuccinate (1.0 eq.) in a suitable solvent such as ethanol or a mixture of ethanol and acetic acid (e.g., 100:1 v/v).

-

Addition of Hydrazine: Cool the solution to 0 °C in an ice bath. Slowly add hydrazine hydrate (1.1 eq.) dropwise to the stirred solution. Causality Note: The dropwise addition at low temperature is crucial to control the exothermicity of the initial reaction and to minimize the formation of side products.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is typically poured into water. If the product precipitates, it can be collected by filtration. If it remains in solution, the aqueous phase is extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Tautomerism: A Critical Chemical Feature

A key characteristic of 5-hydroxypyrazoles is their existence in a tautomeric equilibrium with their corresponding pyrazolin-5-one forms. For the title compound, this equilibrium involves the aromatic 5-hydroxypyrazole form and two non-aromatic pyrazolin-5-one forms. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of other substituents on the ring[2].

The 5-hydroxy tautomer benefits from the aromaticity of the pyrazole ring. In contrast, the pyrazolin-5-one forms contain a carbonyl group and exist as two distinct isomers. Spectroscopic analysis, particularly NMR, is essential to determine the predominant tautomeric form in a given environment. It is probable that in solution, a mixture of these tautomers exists.

Predicted Physicochemical and Spectroscopic Properties

The following properties are predicted based on the analysis of structurally similar compounds.

| Property | Predicted Value | Rationale and Comparative Insights |

| Molecular Formula | C7H10N2O3 | Based on the molecular structure. |

| Molecular Weight | 170.17 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Similar pyrazole carboxylates are typically crystalline solids[1]. |

| Melting Point | 150-180 °C | The presence of hydrogen bonding (N-H and O-H) would likely result in a higher melting point compared to analogues lacking the hydroxyl group. For instance, ethyl 5-oxo-1-phenyl-2-pyrazoline-3-carboxylate has a melting point of 180-182 °C[3]. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol), sparingly soluble in nonpolar solvents, and likely sparingly soluble in water. | The polar functional groups (ester, hydroxyl/keto, N-H) will govern its solubility profile. |

Predicted Spectroscopic Data

| Technique | Predicted Key Features | Interpretation |

| 1H NMR | δ 1.2-1.4 (t, 3H, -CH3 of ethyl), 2.0-2.2 (s, 3H, -CH3 at C4), 4.2-4.4 (q, 2H, -CH2- of ethyl), 9.0-12.0 (br s, 1H, N-H), signal for OH proton may be broad or exchangeable. | The chemical shifts are estimated based on known data for pyrazole esters. The broad N-H signal is characteristic of pyrazoles. The presence of multiple tautomers may lead to a more complex spectrum with multiple sets of signals. |

| 13C NMR | δ ~14 (-CH3 of ethyl), ~10 (-CH3 at C4), ~60 (-CH2- of ethyl), ~100 (C4), ~140 (C3), ~155 (C5), ~165 (C=O of ester). | The chemical shifts for the pyrazole ring carbons (C3, C4, C5) will be highly dependent on the predominant tautomeric form. The values provided are estimations for the 5-hydroxy form. The pyrazolin-5-one form would show a C5 signal further downfield (~170 ppm) due to the carbonyl group. |

| IR (Infrared) Spectroscopy | ~3200-3400 cm-1 (N-H, O-H stretching), ~1700-1720 cm-1 (C=O stretching of ester), ~1650 cm-1 (C=O stretching of pyrazolinone), ~1600 cm-1 (C=N, C=C stretching). | The spectrum is expected to be complex in the hydroxyl and carbonyl regions due to tautomerism and hydrogen bonding. The presence of a strong band around 1650 cm-1 would be indicative of a significant population of the pyrazolin-5-one tautomer. |

| Mass Spectrometry (MS) | [M+H]+ = 171.0713 | The exact mass is calculated for C7H11N2O3+. Fragmentation patterns would likely involve the loss of the ethoxy group (-45 Da) and subsequent cleavages of the pyrazole ring. |

Expected Chemical Reactivity

The reactivity of this compound will be dictated by its constituent functional groups.

-

N-Alkylation/Arylation: The acidic N-H proton of the pyrazole ring can be deprotonated with a suitable base, and the resulting anion can be alkylated or arylated to introduce substituents at the N1 position. This is a common strategy to modulate the biological activity of pyrazole-based compounds.

-

Ester Group Transformations: The ethyl ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification or be converted to an amide by reaction with amines.

-

Reactions at the 5-Hydroxy/Keto Group: The 5-hydroxy group can be O-alkylated or O-acylated. In its pyrazolin-5-one tautomeric form, the carbonyl group can potentially undergo reactions typical of ketones.

-

Electrophilic Aromatic Substitution: While the pyrazole ring is generally considered electron-rich, the presence of the electron-withdrawing carboxylate group at the 3-position will deactivate the ring towards electrophilic substitution.

Conclusion

This compound represents a versatile yet under-characterized chemical entity. This guide provides a scientifically grounded framework for its synthesis and an in-depth prediction of its chemical properties based on the well-established chemistry of related pyrazole derivatives. The pronounced tautomerism of this compound is a key feature that will significantly influence its reactivity and spectroscopic characterization. The protocols and predictive data presented here are intended to serve as a valuable resource for researchers embarking on the study and application of this promising heterocyclic building block.

References

- Poszávácz, L. (2023). New, Scalable Process for the Preparation of 5-Acetyl-1 H -pyrazole-3-carboxylic Acid, a Key Intermediate of Darolutamide. Synthesis-Stuttgart, 33(2), 2061–2069.

- Faria, J. V., et al. (2018). Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, structure, and cytotoxic activity of their complexes with palladium(II) ions. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1257-1268.

- El-Faham, A., et al. (2014). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 45(32).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80814, 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

- Beilstein-Institut. (2013). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 9, 2356-2367.

- Elmaati, T. M. A. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties.

- Katritzky, A. R., & El-Faham, A. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 169.

- Royal Society of Chemistry. (1998). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2.

- Google Patents. (n.d.). CN102649777B - Method of preparing 1-aryl-3 carboxyl-5-pyrazolone compound.

- Google Patents. (n.d.). CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13405303, ethyl 4-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

- MDPI. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 25(21), 5136.

- MDPI. (2018).

- PubMed. (2018). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)

- KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- MDPI. (2021). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)

-

Wikipedia. (n.d.). Diethyl 2-methyl-3-oxosuccinate reductase. Retrieved from [Link]

-

ResearchGate. (n.d.). Diethyl 2-Cyano-3-oxosuccinate. Retrieved from [Link]

- Ilhan, I. Ö., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5565-5568.

- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

-

Hepharma Biology And Technology CO.LTD. (n.d.). Buy diethyl 2-Methyl-3-oxosuccinate from Hepharma Biology And Technology CO.LTD.. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]

- Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

Sources

Mass spectrometry of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate

An In-Depth Technical Guide on the Mass Spectrometry of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a heterocyclic molecule representative of a class with significant interest in pharmaceutical and agrochemical research. This document moves beyond rote protocols to deliver an in-depth understanding of the analytical choices, from ionization methodologies to fragmentation pathways. It is designed to equip researchers, scientists, and drug development professionals with the expertise to perform robust structural characterization and purity assessment. The methodologies are presented as self-validating systems, grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and trustworthiness.

Introduction: The Analytical Imperative for Pyrazole Carboxylates

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its derivatives exhibit a wide spectrum of biological activities, making them key targets in drug discovery pipelines. This compound, as a functionalized member of this class, presents a unique analytical challenge. Its precise characterization is critical for establishing structure-activity relationships (SAR), ensuring batch-to-batch consistency, and meeting regulatory standards. Mass spectrometry (MS) is the definitive technique for this purpose, offering unparalleled sensitivity and specificity for molecular weight determination and structural elucidation. This guide details the causal logic behind developing a robust MS-based analytical workflow for this molecule.

Foundational Strategy: Ionization and the Intact Molecule

The primary goal of the initial MS analysis is to generate and detect the intact molecular ion, which provides the most fundamental piece of information: the molecular weight. The physicochemical properties of this compound—possessing polar hydroxyl and ester functional groups—make it an ideal candidate for "soft" ionization techniques.

The Rationale for Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is the technique of choice for this analyte. Unlike harsher methods like Electron Ionization (EI), which often leads to extensive and immediate fragmentation, ESI is a soft ionization method that transfers pre-existing ions from solution to the gas phase with minimal internal energy deposition.[1][2] This preserves the integrity of the molecule, ensuring the molecular ion (or, more accurately, a pseudomolecular ion like [M+H]⁺) is the most abundant species in the initial spectrum.[2] The presence of basic nitrogen atoms on the pyrazole ring and the overall polarity of the molecule facilitate efficient protonation in an acidified solution, making positive-ion ESI particularly effective.

-

Sample Preparation:

-

Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile.

-

Create a working solution by diluting the stock to 1-10 µg/mL in a solvent mixture of 50:50 (v/v) acetonitrile:water containing 0.1% formic acid. The acid is crucial as it provides a source of protons to facilitate the formation of the [M+H]⁺ ion.

-

Ensure the sample is fully dissolved and filter through a 0.2 µm syringe filter to prevent clogging of the MS inlet.

-

-

Instrumentation and Key Parameters:

-

Mass Spectrometer: A high-resolution instrument (e.g., Q-TOF or Orbitrap) is strongly recommended for accurate mass measurement, which is essential for formula confirmation.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Sample Introduction: Infuse the sample directly via a syringe pump at a flow rate of 5–10 µL/min.

-

Capillary Voltage: 3.5 – 4.5 kV. This potential is required to generate the Taylor cone and the fine spray of charged droplets.[1]

-

Drying Gas (N₂): Flow rate of 8–12 L/min at a temperature of 300–350 °C. The gas aids in desolvation of the charged droplets to release the gas-phase analyte ions.

-

Nebulizer Gas (N₂): Pressure of 1.5–2.0 Bar. This assists in the formation of a stable aerosol.

-

Mass Range: Scan from m/z 50 to 500 to ensure capture of the precursor ion and any potential in-source fragments or adducts.

-

Visualizing the Analytical Workflow

Caption: A streamlined workflow from sample preparation to data acquisition for ESI-MS analysis.

Structural Elucidation: Tandem MS and Fragmentation Logic

While the full-scan MS provides the molecular weight, it offers little structural information.[2] Tandem mass spectrometry (MS/MS) is required to probe the molecule's structure. This involves isolating the precursor ion ([M+H]⁺) and inducing fragmentation through collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's specific structural motifs.

Predicted Fragmentation Pathways

The fragmentation of protonated this compound will be directed by its functional groups. The ethyl ester is the most labile site. The fragmentation of pyrazole rings themselves often involves cleavage of the weak N-N bond.[3][4]

-

Primary Ester Fragmentation: The most probable fragmentation pathways involve the ethyl ester. A characteristic loss for ethyl esters is the neutral loss of ethylene (C₂H₄; 28.03 Da) via a McLafferty rearrangement.[5]

-

Secondary Carboxylic Acid Fragmentation: The product of the ethylene loss is a protonated carboxylic acid. This species can readily lose carbon monoxide (CO; 28.00 Da) or carbon dioxide (CO₂; 43.99 Da).

-

Alternative Ester Cleavage: A direct loss of ethanol (C₂H₅OH; 46.04 Da) is also a common pathway.

-

Ring Fragmentation: Following or concurrent with these initial losses, the pyrazole ring itself may fragment. This can involve the loss of HCN or cleavage across the ring to yield smaller, stable ions.[4]

Visualizing the Fragmentation Cascade

Sources

- 1. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 3. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate: Properties, Synthesis, and Applications

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, a robust synthetic protocol, and potential applications of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, offering insights into the handling, synthesis, and utilization of this versatile heterocyclic compound. While direct experimental data for this specific molecule is not extensively available in public literature, this guide consolidates information from closely related analogs and fundamental chemical principles to provide a well-rounded and predictive profile.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive template for the design of bioactive molecules across a wide range of therapeutic areas, including anti-inflammatory, analgesic, and anti-cancer agents.[3][4] this compound represents a key building block within this class of compounds, offering multiple points for diversification and the potential for unique biological activities. The presence of a hydroxyl group at the 5-position introduces the possibility of keto-enol tautomerism, a feature that can significantly influence its chemical reactivity and interaction with biological targets.

Physicochemical Properties

| Property | Predicted Value | Citation |

| Molecular Formula | C₇H₁₀N₂O₃ | |

| Molecular Weight | 170.17 g/mol | |

| Appearance | White to off-white solid | [7] |

| Melting Point | Estimated in the range of 150-180 °C | [6] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water. | |

| LogP | Estimated to be between 0.5 and 1.5 |

Chemical Structure and Tautomerism

A critical feature of this compound is its potential to exist in different tautomeric forms. The equilibrium between the keto and enol forms is influenced by the solvent and the electronic nature of other substituents on the pyrazole ring.[8]

Caption: Keto-enol tautomerism of this compound.

In many cases, the hydroxyl (enol) form is the predominant tautomer for 5-hydroxypyrazoles, particularly in non-polar solvents.[9] However, the keto form can be stabilized in polar, protic solvents. Spectroscopic analysis is essential to determine the tautomeric equilibrium in a given environment.

Synthesis and Purification

The synthesis of this compound can be achieved through a classical Knorr-type pyrazole synthesis. The proposed synthetic route involves the condensation of a β-ketoester with hydrazine.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

Diethyl 2-methyl-3-oxosuccinate[6]

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 2-methyl-3-oxosuccinate (1 equivalent) in absolute ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. A slight exotherm may be observed.

-

Cyclization: Add a catalytic amount of glacial acetic acid (e.g., 5 mol%). Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: To the residue, add water and ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on analogous compounds.

¹H NMR Spectroscopy

-

-OH (enol) or -NH (keto): A broad singlet in the region of 9.0-12.0 ppm, exchangeable with D₂O.

-

-CH₂- (ethyl ester): A quartet around 4.3 ppm.

-

-CH₃ (methyl on ring): A singlet around 2.2 ppm.

-

-CH₃ (ethyl ester): A triplet around 1.3 ppm.

¹³C NMR Spectroscopy

-

C=O (ester): ~165 ppm

-

C5 (C-OH): ~155 ppm

-

C3 (C-COOEt): ~140 ppm

-

C4 (C-CH₃): ~105 ppm

-

-CH₂- (ethyl ester): ~60 ppm

-

-CH₃ (methyl on ring): ~12 ppm

-

-CH₃ (ethyl ester): ~14 ppm

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 170.17. Common fragmentation patterns for ethyl esters would include the loss of an ethoxy group (-45) and ethylene (-28).

Infrared (IR) Spectroscopy

-

O-H stretch (enol): A broad band in the region of 3200-3400 cm⁻¹.

-

N-H stretch (keto): A broad band around 3200 cm⁻¹.

-

C=O stretch (ester): A strong absorption band around 1700-1720 cm⁻¹.

-

C=O stretch (keto): A strong absorption band around 1650-1670 cm⁻¹.

-

C=N and C=C stretches: Bands in the region of 1500-1600 cm⁻¹.

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups: the pyrazole ring, the hydroxyl group, and the ethyl ester.

Reactions at the Pyrazole Ring

-

N-Alkylation/Arylation: The nitrogen atoms of the pyrazole ring can be alkylated or arylated under basic conditions.[7]

-

Electrophilic Substitution: The pyrazole ring is generally resistant to electrophilic substitution, but under forcing conditions, reactions can occur.

Reactions of the Hydroxyl Group

-

O-Alkylation/Acylation: The hydroxyl group can be readily alkylated or acylated to introduce further diversity.

-

Conversion to Halogen: The hydroxyl group can be converted to a chloro or bromo group using appropriate halogenating agents, providing a handle for further functionalization.

Reactions of the Ethyl Ester

-

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

-

Amidation: The ester can be converted to an amide by reaction with an amine.

Potential Applications in Drug Development

Substituted pyrazoles are known to exhibit a wide array of biological activities.[1] The structural features of this compound make it a promising scaffold for the development of novel therapeutic agents.

-

Enzyme Inhibition: The pyrazole core can act as a bioisostere for other five-membered heterocycles and can form key interactions with enzyme active sites. The hydroxyl group can act as a hydrogen bond donor or acceptor.

-

Scaffold for Library Synthesis: The multiple points of functionalization allow for the creation of diverse chemical libraries for high-throughput screening.

-

Anti-inflammatory and Analgesic Agents: Many pyrazole derivatives are known to possess anti-inflammatory and analgesic properties.[10]

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This technical guide provides a comprehensive, albeit predictive, overview of its physicochemical properties, a reliable synthetic route, and its potential applications. The versatile reactivity of this compound, coupled with the established biological importance of the pyrazole scaffold, makes it a compelling target for further investigation by researchers in the field.

References

-

PubChem. Ethyl 5-methyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. [Link]

- Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

PubChem. ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]

-

ChemSynthesis. ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

-

PubMed. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

-

ResearchGate. Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. [Link]

-

EPA. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester. [Link]

-

PubMed Central. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. [Link]

-

PubMed Central. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

-

Taylor & Francis Online. Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, structure, and cytotoxic activity of their complexes with palladium(II) ions. [Link]

-

Semantic Scholar. and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. [Link]

-

ResearchGate. ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. [Link]

-

Academic Strive. Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]

-

Taylor & Francis Online. Synthesis of polysubstituted pyrazoles and their biological applications. [Link]

-

ResearchGate. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. [Link]

-

MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. [Link]

-

ResearchGate. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

-

PubMed Central. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. [Link]

-

MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]

-

PubMed Central. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. [Link]

-

PubMed Central. Current status of pyrazole and its biological activities. [Link]

-

Beilstein Journals. Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. [Link]

-

Taylor & Francis Online. Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, structure, and cytotoxic activity of their complexes with palladium(II) ions. [Link]

-

RSC Publishing. Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. rroij.com [rroij.com]

- 4. mdpi.com [mdpi.com]

- 5. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. Buy Diethyl 2-methyl-3-oxosuccinate | 759-65-9 [smolecule.com]

- 7. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 8. Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate: Synthesis, Structure, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-hydroxy-4-methylpyrazole-3-carboxylate is a substituted pyrazole derivative of significant interest in medicinal chemistry and materials science. The pyrazole scaffold is a core component in numerous pharmacologically active compounds, exhibiting a wide range of biological activities. This guide provides a comprehensive overview of the molecular structure, plausible synthetic routes, and detailed characterization of this specific pyrazole derivative. As a Senior Application Scientist, the following sections are structured to offer not only procedural details but also the underlying scientific rationale to empower researchers in their experimental design and interpretation.

Part 1: Molecular Structure and Tautomerism

A critical aspect of the molecular structure of 5-hydroxypyrazoles is their existence in tautomeric equilibrium with the corresponding pyrazol-5-one form. This equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents on the pyrazole ring. For this compound, three potential tautomeric forms should be considered: the 5-hydroxy form (A), the CH-form (5-oxo-4,5-dihydro-1H-pyrazole) (B), and the NH-form (5-oxo-2,5-dihydro-1H-pyrazole) (C). Understanding this tautomerism is paramount as it dictates the molecule's reactivity, spectroscopic properties, and biological interactions.

Caption: Tautomeric equilibrium of this compound.

Part 2: Proposed Synthesis

While a direct, optimized synthesis for this compound is not extensively reported in the literature, a plausible and efficient synthetic route can be designed based on established methods for analogous pyrazole derivatives. A robust approach involves the condensation of a β-ketoester with a hydrazine derivative. Specifically, the reaction of ethyl 2-methyl-3-oxobutanoate with hydrazine hydrate offers a direct pathway to the target molecule.

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Ethyl 2-methyl-3-oxobutanoate

-

Hydrazine hydrate

-

Ethanol (absolute)

-

Glacial acetic acid (catalytic amount)

-

Diatomaceous earth

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-methyl-3-oxobutanoate (1 equivalent) in absolute ethanol.

-

Addition of Reagents: To this solution, add a catalytic amount of glacial acetic acid. Slowly add hydrazine hydrate (1.1 equivalents) dropwise at room temperature with continuous stirring. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

-

Drying: Dry the purified product under vacuum to obtain this compound as a crystalline solid.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction. Its boiling point is suitable for reflux conditions.

-

Glacial Acetic Acid Catalyst: The acid catalyzes the initial condensation reaction between the ketone and hydrazine.

-

Excess Hydrazine Hydrate: A slight excess of hydrazine hydrate ensures the complete consumption of the starting β-ketoester.

Part 3: Spectroscopic and Structural Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the methyl group on the pyrazole ring (a singlet), and a broad singlet for the N-H proton of the pyrazole ring. The position of the N-H proton signal will be dependent on the solvent and concentration. The presence of tautomers may result in multiple sets of signals.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the pyrazole ring, the ethyl group carbons, and the methyl group carbon.

| Predicted ¹H NMR Chemical Shifts (δ, ppm) | Predicted ¹³C NMR Chemical Shifts (δ, ppm) |

| 1.30-1.40 (t, 3H, -CH₂CH₃ ) | 14.0-15.0 (-CH₂CH₃ ) |

| 2.10-2.20 (s, 3H, -CH₃ ) | 8.0-10.0 (-CH₃ ) |

| 4.20-4.30 (q, 2H, -CH₂ CH₃) | 60.0-61.0 (-CH₂ CH₃) |

| 10.0-12.0 (br s, 1H, NH ) | 100.0-110.0 (C4) |

| - | 140.0-150.0 (C3) |

| - | 155.0-165.0 (C5) |

| - | 160.0-170.0 (C =O) |

Note: These are predicted values based on related structures and may vary.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

N-H stretch: A broad band in the region of 3200-3400 cm⁻¹

-

C=O stretch (ester): A strong absorption band around 1700-1730 cm⁻¹

-

C=C and C=N stretches: Bands in the 1500-1650 cm⁻¹ region, characteristic of the pyrazole ring.

-

O-H stretch (if in the hydroxy form): A broad band around 3200-3600 cm⁻¹. The presence of both N-H and O-H stretches can indicate the tautomeric equilibrium.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. For this compound (C₇H₁₀N₂O₃), the expected molecular ion peak [M]⁺ would be at m/z = 170.07. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure in the solid state. This technique can unambiguously establish the predominant tautomeric form in the crystal lattice and provide precise bond lengths and angles. Based on studies of similar 5-hydroxypyrazoles, it is likely that the compound crystallizes in one of the pyrazolone tautomeric forms.

Part 4: Potential Applications

While the specific applications of this compound are not yet widely documented, its structural motifs suggest potential utility in several areas of research and development:

-

Pharmaceuticals: Pyrazole derivatives are known to possess a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents.

-

Agrochemicals: The pyrazole core is also found in some herbicides and insecticides. Further derivatization could lead to the development of new crop protection agents.

-

Material Science: Substituted pyrazoles can act as ligands for the formation of metal complexes with interesting photophysical or catalytic properties.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and structural understanding of this compound. The key to working with this molecule is the recognition of its tautomeric nature, which influences its properties and reactivity. The proposed synthetic route is based on well-established chemical principles and provides a solid starting point for its preparation in the laboratory. The detailed characterization plan will ensure the unambiguous identification and quality control of the synthesized compound, paving the way for its exploration in various scientific disciplines.

References

As specific literature for this compound is not available, the following references to related compounds provide the basis for the proposed synthesis and characterization.

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. PubMed Central. [Link]

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Institutes of Health (NIH). [Link]

-

Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journals. [Link]

Technical Guide: Synthesis of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate (CAS 60178-92-9)

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of the starting materials and synthetic methodology for Ethyl 5-hydroxy-4-methylpyrazole-3-carboxylate (also known as Ethyl 4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate; CAS 60178-92-9 ).[1][2]

This compound is a critical scaffold in medicinal chemistry, particularly for the development of bioactive pyrazolone derivatives. The synthesis relies on a two-step sequence: a Claisen condensation to form a 1,3-dicarbonyl intermediate, followed by a cyclocondensation with hydrazine.[1] This guide prioritizes the "4-methyl" regioselectivity, which is strictly controlled by the selection of Ethyl Propionate rather than Ethyl Acetate as the enolate precursor.[1]

Retrosynthetic Analysis & Pathway Design

The synthesis is designed around the construction of the pyrazole ring via the Paal-Knorr type cyclization.[1] To achieve the specific substitution pattern (3-carboxylate, 4-methyl, 5-hydroxy/oxo), the carbon backbone must be pre-assembled as Diethyl 2-methyl-3-oxosuccinate (also known as Diethyl ethoxalylpropionate).[1][2]

Pathway Visualization

The following diagram illustrates the chemical logic and material flow.

Caption: Retrosynthetic disconnection showing the convergence of Diethyl Oxalate and Ethyl Propionate to form the critical acyclic intermediate before cyclization.[1][2]

Critical Starting Materials Analysis

The success of this synthesis depends on the purity and stoichiometry of three core components.[2]

Material Specifications Table

| Component | Role | CAS No. | Critical Specification | Causality / Rationale |

| Diethyl Oxalate | Electrophile | 95-92-1 | Purity >99% (GC) | Provides the 1,2-dicarbonyl motif.[1][2] Excess alcohol impurities can shift the equilibrium of the Claisen condensation.[2] |

| Ethyl Propionate | Nucleophile | 105-37-3 | Anhydrous (<0.1% H₂O) | Crucial for Regiochemistry. The propionate chain provides the |

| Sodium Ethoxide | Base | 141-52-6 | 21% wt in EtOH | Must match the ester groups (Ethyl) to prevent transesterification byproducts (e.g., mixed methyl/ethyl esters).[1][2] |

| Hydrazine Hydrate | Dinucleophile | 7803-57-8 | 50-80% aq.[1][2] solution | Reagent quality affects the color profile of the final product.[1][2] Oxidation products in old hydrazine can lead to azo-impurities.[1][2] |

Deep Dive: Why Ethyl Propionate?

Novice chemists often attempt this synthesis using Ethyl Acetate and Methyl Iodide in a separate step.[1][2] However, the direct use of Ethyl Propionate is superior for two reasons:

Step-by-Step Synthetic Protocol

Step 1: Claisen Condensation (Formation of the Carbon Skeleton)

Reaction: Diethyl Oxalate + Ethyl Propionate

-

Preparation: In a dry 3-neck flask under nitrogen, charge Sodium Ethoxide (1.1 eq) in absolute ethanol.

-

Addition: Cool to 0°C. Add Diethyl Oxalate (1.0 eq) dropwise.

-

Enolization & Coupling: Add Ethyl Propionate (1.1 eq) slowly. The order of addition is critical; adding propionate to the base first ensures enolate formation, which then attacks the oxalate trap.

-

Workup: The reaction typically solidifies as the sodium enolate salt precipitates.[1][2] Acidify with dilute H₂SO₄ or acetic acid to release the free

-keto ester (Diethyl 2-methyl-3-oxosuccinate).[1][2]

Step 2: Cyclocondensation (The Paal-Knorr Reaction)

Reaction: Diethyl 2-methyl-3-oxosuccinate + Hydrazine

-

Dissolution: Dissolve the crude keto-ester from Step 1 in Ethanol.

-

Cyclization: Add Hydrazine Hydrate (1.05 eq) dropwise at 0-5°C.

-

Reflux: Heat the mixture to reflux for 2–4 hours to drive the elimination of ethanol and water, forcing ring closure.

-

Isolation: Cool the mixture. The product, This compound , often precipitates as a solid.[1][2] Filter and wash with cold ethanol.[1][2]

Tautomerism & Characterization (E-E-A-T)

A common source of confusion in this synthesis is the structural identity of the product.[2] The compound exists in a tautomeric equilibrium between the 5-hydroxy (enol) and 5-oxo (keto) forms.[1][2]

-

Solid State: X-ray crystallography and IR typically show the 5-oxo form (NH-form) predominates, stabilized by intermolecular hydrogen bonding.[1][2]

-

Solution (NMR): In polar solvents like DMSO-d6, the equilibrium may shift.[1][2]

Process Workflow Diagram

Caption: Operational workflow for the synthesis, highlighting critical temperature control points.

Safety & Industrial Considerations

-

Hydrazine Hydrate: A known carcinogen and potent reducing agent.[1][2] All operations must occur in a fume hood.[1][2] Waste streams containing hydrazine must be treated with bleach (hypochlorite) before disposal.[1][2]

-

Exotherms: Both the Claisen condensation (alkoxide addition) and the hydrazine addition are exothermic.[1][2] On a scale >10g, active cooling is mandatory to prevent thermal runaway.[1][2]

-

Transesterification: Using Sodium Methoxide (NaOMe) instead of Ethoxide (NaOEt) will result in a mixture of Ethyl and Methyl esters, complicating purification.[1][2] Always match the alkoxide base to the ester alkyl group.

References

-

Wislicenus, W. (1888).[1][2][3] "Ueber die Einwirkung von Natriumäthylat auf Gemische von Oxalsäureäther und anderen Estern" (On the reaction of sodium ethoxide on mixtures of oxalic acid ether and other esters). Annalen der Chemie, 246, 306.[1][2] (Foundational work on Claisen condensation of oxalates).

-

Organic Syntheses. (1943).[1][2] "Ethyl Ethoxalylpropionate".[1][2][3] Org.[1][2][4][5] Synth. Coll. Vol. 2, p. 272.[1][2] (Verifies the synthesis of the intermediate from Diethyl Oxalate and Ethyl Propionate).[1]

-

Matrix Fine Chemicals. "Ethyl 4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate Data Sheet". (Verifies CAS 60178-92-9 and structure).[1][2][6]

-

PubChem. "this compound Compound Summary".[1][2] (General reference for tautomeric structures).[1][2]

Sources

- 1. 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid | 10314-98-4 [chemicalbook.com]

- 2. ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 683559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. EEP( ETHYL 3-ETHOXYPROPIONATE ) Property and Application - 斯美特化学工业有限公司 [smartchemi.com]

- 5. researchgate.net [researchgate.net]

- 6. ETHYL 4-METHYL-5-OXO-2,5-DIHYDRO-1H-PYRAZOLE-3-CARBOXYLATE | CAS 60178-92-9 [matrix-fine-chemicals.com]

Methodological & Application

Application Note: Advanced Synthesis & Derivatization of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate

Executive Summary: The Scaffold Advantage

Ethyl 5-hydroxy-4-methylpyrazole-3-carboxylate (EHMP) represents a "privileged scaffold" in medicinal chemistry. Its utility stems not just from its functional density but from its tautomeric versatility . While often drawn as the 5-hydroxy tautomer (A), it exists in equilibrium with the 5-oxo-2,5-dihydro tautomer (B). This duality allows for divergent synthetic pathways:

-

Nucleophilic character at N1, N2, and Oxygen (O-alkylation vs. N-alkylation).

-

Electrophilic activation via conversion of the C5-hydroxyl to a leaving group (Cl, Br, OTs).

-

Bifunctional cyclization utilizing the N1-amine and C5-position to form fused systems like pyrazolo[1,5-a]pyrimidines.

This guide provides validated protocols for transforming EHMP into high-value kinase inhibitor cores and anti-inflammatory agents.

Tautomeric Equilibrium & Reactivity

The reactivity profile is dictated by the reaction medium. In basic conditions, the pyrazolate anion is formed, creating competition between N-alkylation (thermodynamically preferred) and O-alkylation (kinetically controlled).

Strategic Reaction Map

The following flowchart visualizes the divergent synthetic pathways accessible from the EHMP core.

Figure 1: Divergent synthetic pathways from the EHMP scaffold. Blue indicates the starting material; Red indicates the critical electrophilic intermediate; Green and Yellow represent high-value library endpoints.

Protocol 1: The "Gateway" Transformation (Deoxychlorination)

The conversion of the C5-hydroxy group to a chlorine atom is the most critical step for accessing diverse chemical space. The resulting 5-chloro-4-methylpyrazole is a potent electrophile for Nucleophilic Aromatic Substitution (SNAr).

Mechanism: The reaction proceeds via the formation of a dichlorophosphate intermediate, followed by nucleophilic attack of chloride at the C5 position and aromatization.

Materials

-

Substrate: this compound (1.0 eq)

-

Reagent: Phosphorus Oxychloride (POCl

) (5.0 eq) - Acts as solvent and reagent -

Catalyst: N,N-Diethylaniline (1.0 eq) or DMF (cat.)

-

Quenching: Crushed ice/Water

Step-by-Step Methodology

-

Setup: In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the EHMP substrate.

-

Addition: Carefully add POCl

(5 volumes relative to solid weight). Caution: Exothermic. -

Catalysis: Add N,N-Diethylaniline slowly. This base scavenges HCl and accelerates the reaction.

-

Reflux: Heat the mixture to reflux (105–110 °C) for 4–6 hours.

-

Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting material (polar, UV active) should disappear, replaced by a less polar spot (Product).

-

-

Workup (Critical):

-

Cool the reaction mixture to room temperature.

-

Pour the dark syrup slowly onto crushed ice with vigorous stirring. Do not allow the temperature to rise above 20°C to prevent ester hydrolysis.

-

Stir for 30 minutes to decompose excess POCl

.

-

-

Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with sat. NaHCO

(until pH neutral) and brine. -

Purification: Dry over anhydrous Na

SO

Yield Expectation: 85–92% Key Analytical Feature: Loss of broad OH/NH stretch in IR; Appearance of C-Cl characteristic isotope pattern in MS.

Protocol 2: Library Generation via SNAr

This protocol describes the displacement of the 5-chloro group with amines, a common strategy for generating kinase inhibitor libraries (e.g., mimicking the adenine binding pocket).

Materials

-

Substrate: Ethyl 5-chloro-4-methylpyrazole-3-carboxylate (from Protocol 1)

-

Nucleophile: Primary or Secondary Amine (1.2 eq) (e.g., Morpholine, Aniline derivatives)

-

Base: Diisopropylethylamine (DIPEA) (2.0 eq)

-

Solvent: n-Butanol or DMF (high boiling point required for unreactive amines)

Step-by-Step Methodology

-

Dissolution: Dissolve the 5-chloro substrate in n-Butanol (0.5 M concentration).

-

Reagent Addition: Add the amine (1.2 eq) and DIPEA (2.0 eq).

-

Thermal Reaction: Heat to 100–120 °C in a sealed tube or reflux.

-

Note: Aliphatic amines (e.g., morpholine) react within 2–4 hours. Aromatic amines (e.g., anilines) may require catalytic acid (HCl) or higher temperatures (140 °C) to facilitate protonation of the pyrazole N, making the C-Cl bond more electrophilic.

-

-

Workup:

-

Purification: Flash chromatography (Gradient: 0-50% EtOAc in Hexane).

Data Table: Reactivity of Amines in SNAr

| Amine Class | Reaction Temp | Time | Typical Yield | Notes |

| Cyclic Aliphatic (Morpholine) | 80 °C | 2 h | 90-95% | Fast, clean conversion. |

| Primary Aliphatic (Benzylamine) | 90 °C | 3 h | 85-90% | No catalyst required. |

| Electron-Rich Aniline | 120 °C | 12 h | 60-75% | Requires acid catalysis or microwave. |

| Electron-Poor Aniline | 140 °C | 24 h | <40% | Difficult; consider Buchwald-Hartwig. |

Protocol 3: Synthesis of Pyrazolo[1,5-a]pyrimidines[3][4][5][6]

This transformation creates a fused bicyclic system, highly relevant for drug discovery (bioisosteres of purines). The reaction involves the condensation of the exocyclic amine (formed via hydrazine or used directly if starting from 5-amino pyrazole) or direct condensation of the 5-hydroxy core with enaminones, though the latter is less common.

Route: Reaction of 5-amino-4-methylpyrazole-3-carboxylate (derived from the 5-chloro intermediate via ammonia displacement or hydrazine reduction) with 1,3-dicarbonyls.

Materials

-

Substrate: Ethyl 5-amino-4-methylpyrazole-3-carboxylate

-

Reagent: Acetylacetone (or other 1,3-diketone) (1.1 eq)

Methodology

-

Mix: Dissolve the 5-amino pyrazole in glacial acetic acid (5 mL/mmol).

-

Add: Add acetylacetone (1.1 eq).

-

Reflux: Heat at reflux for 4 hours. The acid catalyzes the Schiff base formation followed by cyclodehydration.

-

Precipitation: Cool the mixture. Pour into ice water. The fused product often precipitates as a solid.

-

Filtration: Filter the solid, wash with water, and recrystallize from Ethanol.

Analytical Validation & Troubleshooting

NMR Characterization (DMSO-d6)

-

Starting Material (EHMP):

- 13.0 (br s, 1H, NH/OH tautomer)

-

4.2 (q, 2H, O-CH

-

2.1 (s, 3H, C4-CH

-

1.2 (t, 3H, -CH

-

5-Chloro Derivative:

-

Disappearance of the broad signal at 13.0 ppm (if N-H is substituted or not visible).

-

Shift of C4-CH

due to the electron-withdrawing Cl group.

-

Common Pitfalls

-

O-Alkylation vs. N-Alkylation: When alkylating the ring nitrogens using alkyl halides (e.g., MeI, BnBr), the oxygen at C5 is also nucleophilic.

-

Solution: To favor N-alkylation , use polar aprotic solvents (DMF) and softer bases (K

CO

-

-

Hydrolysis: The ester group at C3 is sensitive. Avoid strong aqueous bases (NaOH) unless hydrolysis to the acid is desired. Use anhydrous carbonate bases for alkylations.[6]

References

-

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives: Title: Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. Source: PMC - NIH. URL:[Link]

-

Regioselective Synthesis Strategies: Title: Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. Source: PubMed. URL:[Link]

-

Biological Activity of Pyrazole Carboxylates: Title: Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Source: Journal of Chemical and Pharmaceutical Research. URL:[Link]

-

Reaction with Hydrazine (Hydrazide Formation): Title: The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate (Analogous chemistry).[7] Source: Molecules (MDPI). URL:[Link][8]

Sources

- 1. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 2. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]

- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

Application Note: Strategic Utilization of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate in Anti-Inflammatory Drug Discovery

Executive Summary & Strategic Value

Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate (EHMPC) represents a "privileged scaffold" in medicinal chemistry. Its structural versatility allows it to serve as a core building block for diarylpyrazole derivatives , a class of compounds historically validated by blockbuster drugs like Celecoxib and Rimonabant.

For researchers targeting inflammation, this molecule offers three distinct vectors for chemical modification:

-

N1-Position: Critical for controlling pharmacokinetic (PK) properties and COX-2 selectivity (via the "side pocket" interaction).

-

C5-Position (Hydroxy/Oxo): A tautomeric handle convertible to halides for cross-coupling or nucleophilic substitution.

-

C3-Ester: A precursor for pharmacophores such as hydrazides, amides, or heterocycles (e.g., oxadiazoles).

This guide provides field-proven protocols to transform EHMPC into high-potency anti-inflammatory candidates, focusing on reproducibility and mechanistic validity.

Chemical Profile & Handling

Molecule: this compound CAS: 10355-63-2 (often cited as the oxo-tautomer) Tautomerism: Exists in equilibrium between the enrol (5-hydroxy) and keto (5-oxo) forms. In solution, the specific tautomer influences reactivity—bases favor the enolate, facilitating N-alkylation or O-alkylation (though N-alkylation is kinetically favored).

| Parameter | Specification | Practical Note |

| Molecular Weight | 170.16 g/mol | -- |

| Appearance | White to off-white solid | Hygroscopic; store in desiccator. |

| Solubility | DMSO, DMF, MeOH | Poor solubility in non-polar solvents (Hexane). |

| pKa | ~10.5 (NH), ~7 (OH/Oxo) | Acidic NH allows easy deprotonation by carbonates. |

Synthetic Application Protocols

Workflow Overview: The Divergent Synthesis Strategy

The most efficient route to anti-inflammatory agents utilizes a "Make-the-Core-Then-Decorate" approach. We will focus on N-Alkylation followed by C5-Functionalization , as this sequence minimizes steric hindrance and maximizes yield.

Protocol A: Regioselective N-Alkylation (The Selectivity Switch)

Objective: To introduce a lipophilic or aryl group at N1, essential for binding to the hydrophobic channel of COX-2.

Reagents:

-

Substrate: EHMPC (1.0 equiv)

-

Alkyl/Aryl Halide: Benzyl bromide or substituted iodobenzene (1.2 equiv)

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: Anhydrous DMF or Acetone

Step-by-Step Methodology:

-

Activation: Charge a round-bottom flask with EHMPC (10 mmol) and anhydrous DMF (20 mL). Add

(15 mmol) and stir at room temperature for 30 minutes. Why: This forms the pyrazolate anion, enhancing nucleophilicity. -

Addition: Dropwise add the alkyl halide (12 mmol). If using an aryl iodide for N-arylation, add CuI (10 mol%) and 1,10-phenanthroline (20 mol%) as catalysts (Ullmann-type coupling).

-

Reaction:

-

Alkyl Halides: Stir at 60°C for 4–6 hours.

-

Aryl Halides: Reflux at 110°C for 12–16 hours.

-

-

Workup: Pour the mixture into ice-cold water (100 mL). The N-substituted product typically precipitates. Filter, wash with water, and recrystallize from Ethanol.[1][2]

-

Validation: Check regioselectivity via NOESY NMR. N1-alkylation is generally preferred over O-alkylation under these conditions.

Protocol B: C5-Chlorination (The Vilsmeier Activation)

Objective: To convert the C5-hydroxyl group into a reactive chloride, enabling

Reagents:

-

Substrate: N-substituted EHMPC (from Protocol A)

-

Reagent: Phosphorus Oxychloride (

) (Excess) -

Catalyst: N,N-Dimethylaniline (DMA) or DMF (Catalytic)

Step-by-Step Methodology:

-

Setup: In a fume hood, place N-substituted EHMPC (5 mmol) in a heavy-walled flask.

-

Addition: Carefully add

(15 mL) followed by 5 drops of DMA. -

Reflux: Heat to reflux (105°C) for 3–5 hours. Monitor by TLC (the product will be less polar than the starting alcohol).

-

Quenching (Critical Safety Step): Cool the mixture to RT. Pour slowly onto crushed ice with vigorous stirring to hydrolyze excess

. Warning: Exothermic reaction releases HCl gas. -

Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL). Wash with

(sat.) and brine. Dry over -

Result: Ethyl 5-chloro-4-methyl-1-substituted-pyrazole-3-carboxylate.

Protocol C: Downstream Derivatization (The Anti-Inflammatory Warhead)

Objective: Convert the C3-ester into a hydrazide or amide, a common feature in COX-2 inhibitors to facilitate hydrogen bonding.

Methodology:

-

Dissolve the ester intermediate in absolute Ethanol.

-

Add Hydrazine Hydrate (99%, 5 equiv).

-

Reflux for 6–10 hours.

-

Cool to precipitate the Carbohydrazide . This motif can be further cyclized into oxadiazoles or reacted with aldehydes to form hydrazones (Schiff bases), which are potent anti-inflammatory agents.

Visualizing the Science

Diagram 1: Synthetic Divergence Workflow

This flowchart illustrates the transformation of EHMPC into bioactive candidates.

Caption: Step-wise transformation of EHMPC into diverse anti-inflammatory pharmacophores.

Diagram 2: Mechanistic Rationale (COX-2 Binding)

Logic flow showing how the synthesized motifs interact with the COX-2 enzyme binding pocket.

Caption: Structural features of pyrazole derivatives mapped to COX-2 binding interactions.

Structure-Activity Relationship (SAR) Insights

To maximize anti-inflammatory potency while minimizing gastric toxicity (COX-1 inhibition), adhere to these SAR principles derived from recent literature:

-

The 4-Methyl Group:

-

Function: Provides steric bulk that restricts rotation, locking the molecule into a bioactive conformation. It also increases lipophilicity (

), improving membrane permeability. -

Optimization: Do not remove. Replacing with H often reduces potency; replacing with Ethyl/Propyl may introduce steric clash within the COX active site.

-

-

The N1-Substituent:

-

Criticality: This is the primary determinant of COX-2 selectivity.

-

Recommendation: Bulky aryl groups (e.g., 4-methoxyphenyl, 4-sulfamoylphenyl) are preferred. The 4-sulfamoyl group (

) is a classic pharmacophore for COX-2 specificity (as seen in Celecoxib).

-

-

The C3-Carbonyl:

-

Versatility: Converting the ester to a hydrazone (

) significantly enhances anti-inflammatory activity by adding a second "wing" to the molecule, allowing for additional hydrophobic interactions.

-

Expert Tips & Troubleshooting

-

Regioselectivity Issues: If N-alkylation yields a mixture of N1 and N2 isomers, switch to a bulkier solvent (t-Butanol) or lower the temperature. The N1 isomer is thermodynamically favored; extended reaction times often improve the N1:N2 ratio.

-

Chlorination Safety: When using

, ensure all glassware is bone-dry. Moisture initiates violent decomposition. Always use a calcium chloride drying tube. -

Purification: Pyrazole esters often streak on silica gel. Add 1% Triethylamine to your eluent (Hexane:Ethyl Acetate) to sharpen peaks during column chromatography.

References

-

Synthesis and Anti-inflammatory Evaluation of Pyrazole Carboxylates Source: National Institutes of Health (NIH) / PubMed Context: Protocols for converting ethyl pyrazole carboxylates into bioactive hydrazides and their in vivo evaluation. URL:[Link]

-

Pyrazole as an Anti-inflammatory Scaffold: A Comprehensive Review Source: ResearchGate / Int. J. Health Sci. Context: Detailed SAR analysis of pyrazole derivatives and their binding modes with COX enzymes. URL:[Link]

-

Bioactive Fused Pyrazoles and Aminopyrazole Derivatives Source: MDPI (Molecules Journal) Context: Recent advances in synthetic strategies for pyrazole-based drug discovery (2020–2024). URL:[Link][3]

-

Process for the Preparation of 4-Methylpyrazole Derivatives Source: Google Patents (WO2006115626A2) Context: Industrial handling and purification methods for methyl-substituted pyrazoles.[4] URL:

Sources

Application Note: Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate in Medicinal Chemistry

Executive Summary

Ethyl 5-hydroxy-4-methylpyrazole-3-carboxylate is a "privileged scaffold" in medicinal chemistry, serving as a versatile building block for the synthesis of bioactive heterocycles. Its structural uniqueness lies in the C4-methyl group , which provides essential hydrophobic bulk often required for occupancy of kinase ATP-binding pockets, distinguishing it from the more common 4-H pyrazole derivatives.

This guide details the chemical behavior, synthesis, and application of this scaffold, specifically focusing on its role as a precursor for pyrazolo[1,5-a]pyrimidines (kinase inhibitors) and its divergent reactivity (N-alkylation vs. O-alkylation vs. Chlorination).

Chemical Profile & Tautomerism[1][2]

Understanding the tautomeric equilibrium of this molecule is prerequisite to controlling its reactivity.[1] The compound exists in equilibrium between the 5-hydroxy (enol) and 5-oxo (keto) forms.

| Property | Description |

| IUPAC Name | Ethyl 4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate |

| Molecular Formula | C₇H₁₀N₂O₃ |

| Molecular Weight | 170.17 g/mol |

| Key Functional Groups | Ester (C3), Methyl (C4), Hydroxy/Oxo (C5), NH (N1) |

| Reactivity Profile | Ambident nucleophile (N1, N2, O-5); Electrophile at C5 (after activation) |

Tautomeric Equilibrium & Reactivity

The oxo form generally predominates in neutral solution, but the hydroxy form drives reactivity with electrophiles like POCl₃.

-

Base-Mediated Alkylation: Occurs primarily at N1 (thermodynamic product) or O5 (kinetic/hard electrophile preference).[1]

-

Aromatization: Reaction with phosphoryl chloride (POCl₃) traps the enol form as the 5-chloro derivative, restoring aromaticity to the pyrazole ring.

Synthesis Protocol: The Core Scaffold

Objective: Synthesis of this compound via Claisen Condensation and Cyclization.

Mechanism

The synthesis relies on the condensation of Diethyl Oxalate with Ethyl Propionate to form the

Materials

-

Diethyl oxalate (1.0 eq)[1]

-

Ethyl propionate (1.1 eq)[1]

-

Sodium ethoxide (NaOEt) (1.2 eq)[1]

-

Hydrazine hydrate (1.0 eq)[1]

-

Ethanol (anhydrous)[1]

-

Acetic acid (glacial)[1]

Step-by-Step Procedure

-

Claisen Condensation:

-

Charge a flame-dried flask with anhydrous ethanol and add sodium metal (or NaOEt) to generate the alkoxide base.[1]

-

Add Diethyl Oxalate (e.g., 14.6 g, 100 mmol) dropwise at 0°C.

-

Add Ethyl Propionate (11.2 g, 110 mmol) dropwise over 30 minutes.

-

Allow the mixture to warm to room temperature and stir for 4 hours. The solution will turn yellow/orange, indicating the formation of the sodium enolate of diethyl 3-methyl-2-oxosuccinate.

-

-

Cyclization:

-

Cool the reaction mixture to 0°C.

-

Add Hydrazine Hydrate (5.0 g, 100 mmol) diluted in 20 mL ethanol dropwise. Caution: Exothermic.[1]

-

Reflux the mixture for 2–4 hours.

-

-

Isolation:

Yield Expectation: 65–75% Validation: ¹H NMR (DMSO-d₆) should show a singlet for C4-CH₃ (~2.1 ppm) and the ethyl ester signals.[1]

Application Protocols: Divergent Synthesis

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidines (Kinase Inhibitor Scaffold)

This is the primary medicinal application. The N1 and 5-NH₂ (from tautomer) react with 1,3-dielectrophiles to form a fused bicyclic system.

Reaction: Condensation of this compound with Acetylacetone .

-

Procedure:

-

Significance: This bicyclic core mimics the adenine ring of ATP, making it a potent scaffold for CK2, EGFR, and B-Raf kinase inhibitors .

Protocol B: Chlorination for SNAr Diversification

Converting the 5-hydroxy group to a chloride creates a handle for introducing amines (e.g., morpholine, piperazine) to tune solubility and potency.

-

Procedure:

-

Product: Ethyl 5-chloro-4-methylpyrazole-3-carboxylate.[1]

-

Next Step: React with an amine (R-NH₂) in DMF/K₂CO₃ to displace the chloride.[1]

Visualizing the Chemical Logic

The following diagram illustrates the central role of this scaffold in generating diverse medicinal agents.

Figure 1: Synthetic workflow transforming the raw materials into high-value medicinal scaffolds.

Medicinal Chemistry Applications

Kinase Inhibition (Oncology)

The Pyrazolo[1,5-a]pyrimidine derivatives synthesized from this scaffold are bioisosteres of the purine ring.

-

Mechanism: They bind to the hinge region of kinases (e.g., CK2 , EGFR ).

-

Role of C4-Methyl: The methyl group (originating from the ethyl propionate starting material) is critical. It often points into the hydrophobic "gatekeeper" region or the ribose-binding pocket, improving selectivity over non-methylated analogs.

Anti-Inflammatory Agents

N-alkylated derivatives of the core pyrazole have shown efficacy in inhibiting COX-2 and 5-LOX enzymes.

-

SAR Insight: Substitution at N1 with a phenyl or substituted aryl group (via reaction with aryl hydrazines instead of hydrazine hydrate, or via Chan-Lam coupling) significantly enhances anti-inflammatory potency.[1]

References

-

Synthesis of Pyrazolo[1,5-a]pyrimidines

-

Reactivity of Pyrazole Carboxylates

-

General Pyrazole Synthesis (Organic Syntheses)

-

Compound Data & Safety

Sources

- 1. Pyrazolo(1,5-a)pyrimidine | C6H5N3 | CID 11636795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Derivatization of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate

Application Note: Advanced

Executive Summary & Scaffold Analysis

Ethyl 5-hydroxy-4-methylpyrazole-3-carboxylate (also referred to as Scaffold 1 ) is a privileged heterocyclic building block in drug discovery.[1] Its structural versatility stems from the pyrazole core, which serves as a bioisostere for phenols and amides, and its ability to participate in diverse functionalization pathways.

However, the utility of Scaffold 1 is often underestimated due to the challenge of controlling its tautomeric equilibrium . In solution, the compound exists as a dynamic mixture of the 5-hydroxy-1H-pyrazole (A), 5-oxo-1H-pyrazole (B), and 5-oxo-2H-pyrazole (C) forms.[1] Successful derivatization requires selecting conditions that "lock" the scaffold into a specific tautomer, thereby directing regioselectivity toward N-alkylation, O-alkylation, or C-functionalization.[1]

This guide provides three field-validated protocols to navigate this reactivity landscape, focusing on high-value transformations for library generation.

Strategic Decision Tree

The following workflow illustrates the primary derivatization pathways. Use this decision tree to select the appropriate protocol for your target chemotype.

Figure 1: Strategic derivatization pathways for Scaffold 1. Protocol A is the most versatile for diversity-oriented synthesis.

Detailed Experimental Protocols

Protocol A: Deoxygenative Chlorination (The "Locking" Step)

Objective: Convert the 5-hydroxy/oxo group into a 5-chloro handle, enabling Nucleophilic Aromatic Substitution (SNAr).[1] Mechanism: The reaction proceeds via a phosphorodichloridate intermediate.[1] The base acts as a proton scavenger and catalyst.[1]

Reagents & Materials:

-

Scaffold 1 (1.0 eq)[1]

-

Phosphorus Oxychloride (POCl3) (5.0 eq) – Caution: Reacts violently with water.[1]

-

N,N-Diethylaniline or Triethylamine (1.0 eq) – Catalyst/Base.[1]

-

Solvent: Acetonitrile (MeCN) or neat (if scale allows).[1]

Step-by-Step Methodology:

-

Setup: In a dry round-bottom flask under N2 atmosphere, suspend Scaffold 1 (10 mmol) in anhydrous MeCN (50 mL).

-

Addition: Add N,N-diethylaniline (10 mmol) followed by dropwise addition of POCl3 (50 mmol) at 0°C. Note: Exothermic reaction.

-

Reflux: Heat the mixture to reflux (80–85°C) and monitor by TLC (Hexane:EtOAc 3:1). The starting material spot (polar, baseline) should disappear, replaced by a non-polar UV-active spot (Rf ~0.6).[1] Reaction typically completes in 3–5 hours.[1]

-

Quench (Critical): Cool to room temperature. Slowly pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. Safety Alert: Massive HCl evolution.[1]

-

Workup: Neutralize the aqueous layer to pH 7–8 using saturated NaHCO3 solution. Extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Dry organic layers over Na2SO4, concentrate, and purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

Validation Criteria:

-

1H NMR (CDCl3): Disappearance of the broad OH/NH signal (>10 ppm).[1] Methyl group at C4 typically shifts slightly downfield due to the Cl inductive effect.[1]

-

MS (ESI): Observation of [M+H]+ with characteristic chlorine isotope pattern (3:1 ratio of M:M+2).[1]

Protocol B: Regioselective N-Alkylation

Objective: Synthesize N-substituted pyrazolones. Challenge: Ambident nucleophilicity (N1 vs. N2 vs. O). Under thermodynamic control (weak base, polar solvent), N-alkylation is generally favored over O-alkylation.[1]

Reagents:

-

Scaffold 1 (1.0 eq)[1]

-

Alkyl Halide (1.2 eq) (e.g., MeI, BnBr)

-

Base: K2CO3 (2.0 eq) or Cs2CO3 (1.5 eq)[1]

-

Solvent: DMF (anhydrous)[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve Scaffold 1 (5 mmol) in anhydrous DMF (25 mL).

-

Deprotonation: Add K2CO3 (10 mmol) and stir at room temperature for 30 minutes. The solution may turn yellow/orange as the anion forms.

-

Alkylation: Add the alkyl halide (6 mmol) dropwise. Stir at 60°C for 4–12 hours.

-

Workup: Dilute with water (100 mL) and extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.[1]

-

Regioisomer Separation: The major product is typically the N-alkyl isomer.[1] O-alkyl isomers (minor) are usually less polar.[1] Separate via column chromatography.[1][2]